2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol
Overview
Description
2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol is an organic compound with the molecular formula C8H20N2O2. It is a member of the class of compounds known as alkanolamines, which are characterized by the presence of both alcohol and amine functional groups. This compound is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol typically involves the reaction of ethylenediamine with formaldehyde and ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethylenediamine reacts with formaldehyde to form a Schiff base intermediate.
Step 2: The Schiff base intermediate is then reduced using ethanol to yield 2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol involves its interaction with various molecular targets, including enzymes and proteins. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. This interaction can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Ethylenedioxy)diethanol
- 2,2’-(Propane-1,3-diylbis(methylazanediyl))diethanol
- 2,2’-(Butane-1,4-diylbis(methylazanediyl))diethanol
Uniqueness
2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Its combination of alcohol and amine functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-[2-[2-hydroxyethyl(methyl)amino]ethyl-methylamino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2/c1-9(5-7-11)3-4-10(2)6-8-12/h11-12H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVBPCMXXZYHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595696 | |
Record name | 2,2'-[Ethane-1,2-diylbis(methylazanediyl)]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14037-83-3 | |
Record name | 2,2'-[Ethane-1,2-diylbis(methylazanediyl)]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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